molecular formula C15H13NO3 B2383849 (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone CAS No. 164526-15-2

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone

Cat. No.: B2383849
CAS No.: 164526-15-2
M. Wt: 255.273
InChI Key: ALKQZAYAWNIANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a complex organic compound with a unique structure that includes both an amino group and a methanone group attached to a benzo[1,4]dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives.

    Introduction of the amino group: This step often involves nitration followed by reduction to convert a nitro group to an amino group.

    Attachment of the phenyl-methanone group: This can be done through Friedel-Crafts acylation using phenyl ketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The methanone group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the methanone group can yield alcohol derivatives.

Scientific Research Applications

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, while the methanone group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanol: This compound has a similar structure but with a methanol group instead of a methanone group.

    (7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone: This compound has an ethanone group instead of a phenyl-methanone group.

Uniqueness

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is unique due to the presence of both an amino group and a phenyl-methanone group attached to the benzo[1,4]dioxin ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research.

Biological Activity

(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C15H12N2O3
  • Molecular Weight : 273.26 g/mol
  • CAS Number : 164526-16-3

The compound's biological activity can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to other benzo[1,4]dioxin derivatives, it may interfere with microtubule dynamics, which is crucial for cell division and proliferation in cancer cells.
  • Antioxidant Properties : The presence of amino and hydroxyl groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In a study assessing its effects on glioblastoma cells, it demonstrated an LC50 value of approximately 200 nM, indicating potent activity compared to other compounds tested. The compound induced G2/M phase arrest in the cell cycle, leading to increased apoptosis in treated cells .

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective properties. The compound may modulate pathways involved in neurodegeneration and inflammation, although further research is required to elucidate these effects fully.

Study 1: Cytotoxicity in Cancer Cells

A comprehensive study evaluated the cytotoxic effects of the compound across multiple cancer cell lines. The results indicated:

  • Cell Lines Tested : U87 (glioblastoma), SK (neuroblastoma), BE (breast cancer)
  • Results :
    • U87 cells showed significant sensitivity with an LC50 of 200 nM.
    • The compound displayed enhanced efficacy when combined with ionizing radiation.
Cell LineLC50 (nM)Effectiveness with Radiation
U872004.7 times more effective
SK>300Not significantly enhanced
BE18.9Most sensitive

Study 2: Antioxidant Activity Assessment

The antioxidant capacity was evaluated using the DPPH assay:

  • IC50 Values : Ranged from 31.52 to 198.41 µM across different derivatives.
  • These values indicate moderate antioxidant activity, supporting its potential role in mitigating oxidative stress-related diseases .

Properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c16-12-9-14-13(18-6-7-19-14)8-11(12)15(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKQZAYAWNIANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.